molecular formula C21H20N4O3 B2715706 3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1206999-09-8

3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2715706
CAS RN: 1206999-09-8
M. Wt: 376.416
InChI Key: OLWKFBVZTBRIKP-UHFFFAOYSA-N
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Description

3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Diazepines and Quinazolines : Research has explored the synthesis of fully unsaturated 1H- and 3H-1,4-benzodiazepines from 4-quinolyl azides, highlighting the chemical versatility and potential application of quinazoline derivatives in the development of new pharmacological compounds (Sashida, Fujii, & Tsuchiya, 1987). This process involves ring expansion and tautomerization, demonstrating the compound's utility in creating complex heterocyclic structures.

  • Catalyzed Synthesis for Heterocyclic Rings : A study detailed the InCl3-catalyzed synthesis of bridged tetrahydroquinolines and chromanes, emphasizing the compound's role in forming heterocyclic rings through a sequential three-component cascade process (Vachan et al., 2020). This method underscores the compound's significance in synthetic organic chemistry, enabling the creation of complex structures from simple materials.

  • Chemodivergent Synthesis : Research into chemodivergent synthesis has shown how different solvents can influence the creation of complex molecules from simple starting materials, including the synthesis of methanodibenzo[b,f][1,5]diazocin-13-ylmethanones and tetrahydroquinolines. This approach highlights the compound's utility in organic synthesis, offering a pathway to diverse molecular architectures (Muthukrishnan et al., 2020).

Potential Applications

  • Antimicrobial Agents : New quinazolines synthesized for potential antimicrobial applications demonstrate the compound's relevance in developing treatments against bacterial and fungal infections. These findings open avenues for the design of novel antimicrobial agents based on quinazoline derivatives (Desai, Shihora, & Moradia, 2007).

  • Central Nervous System Stimulants : The synthesis of 5,8-methanoquinazolines fused with various heterocycles indicated potential central nervous system stimulant activities, suggesting applications in neuropharmacology and the design of CNS-active drugs (Nagai et al., 1998).

properties

IUPAC Name

11-[2-(4-oxoquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-19-7-3-6-18-15-8-14(10-25(18)19)9-23(11-15)20(27)12-24-13-22-17-5-2-1-4-16(17)21(24)28/h1-7,13-15H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWKFBVZTBRIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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